tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate
Description
tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate is a boronic ester-containing compound featuring:
- A pyrrolidine ring with a tert-butyl carbamate (Boc) protecting group at the 1-position.
- A phenyl group substituted at the 2-position of the pyrrolidine, bearing a 5,5-dimethyl-1,3,2-dioxaborinan moiety.
The 5,5-dimethyl-1,3,2-dioxaborinan is a six-membered boronic ester ring, which contrasts with the more common five-membered 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. This structural distinction may confer enhanced stability due to reduced ring strain and altered steric/electronic properties. The compound likely serves as an intermediate in Suzuki-Miyaura cross-coupling reactions or as a building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-19(2,3)26-18(23)22-12-8-11-17(22)15-9-6-7-10-16(15)21-24-13-20(4,5)14-25-21/h6-7,9-10,17H,8,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUTSGKQWGIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C3CCCN3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate represents a novel class of organic compounds with potential applications in medicinal chemistry. Its structural components suggest that it may exhibit significant biological activity, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and pharmacological evaluations.
The compound features a tert-butyl group , a pyrrolidine ring , and a dioxaborinane moiety , which may influence its interaction with biological targets. The presence of the dioxaborinane can enhance the compound's ability to form complexes with biomolecules, potentially affecting its pharmacodynamics.
Key Structural Features
| Component | Description |
|---|---|
| Tert-butyl | Enhances lipophilicity and membrane penetration |
| Pyrrolidine | May contribute to receptor binding and activity |
| Dioxaborinane | Potential for chelation with biological targets |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on phenylthiazole derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship analysis revealed that modifications in the side chains could enhance antimicrobial potency .
In particular, the incorporation of a pyrrolidine moiety has been linked to moderate activity against Gram-positive bacteria and fungi. For example, derivatives with similar pyrrolidine structures demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against resistant strains of C. difficile and Candida albicans.
Anticancer Potential
Compounds targeting bromodomains, such as BRD4, have shown promise in cancer treatment due to their role in regulating gene expression associated with oncogenesis. The tert-butyl group in related compounds has been noted for its ability to improve the selectivity and potency of these inhibitors .
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of pyrrolidine derivatives found that certain modifications led to enhanced activity against MRSA strains. The compound's ability to penetrate bacterial membranes was attributed to its hydrophobic tert-butyl group, which improved its bioavailability and duration of action against infections .
Study 2: Cancer Therapeutics
In another investigation focused on bromodomain inhibitors, compounds similar to tert-butyl derivatives were evaluated for their ability to inhibit cancer cell proliferation. The findings suggested that these compounds effectively reduced tumor growth in preclinical models by modulating transcriptional pathways involved in cancer progression .
Pharmacokinetics and Metabolism
Pharmacokinetic studies using simulation software indicated that modifications in the structure of compounds like tert-butyl derivatives could lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Enhanced membrane penetration and metabolic stability were observed, suggesting a longer half-life and sustained biological activity .
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
- The incorporation of the dioxaborinane unit is significant for enhancing the pharmacological properties of compounds. Dioxaborinanes are known for their ability to form stable complexes with various biomolecules, which can lead to improved efficacy in drug delivery systems .
Anticancer Activity
- Research has indicated that compounds containing boron can exhibit anticancer properties. The ability of boron-containing compounds to interact with biological systems suggests potential applications in developing novel anticancer agents .
Organic Synthesis
Reagent in Chemical Reactions
- The compound can serve as a versatile reagent in organic synthesis, particularly in reactions requiring selective functionalization of aromatic compounds. Its unique structure allows for participation in cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Catalysis
- Due to its boron content, this compound may also play a role as a catalyst or catalyst precursor in various chemical reactions, potentially enhancing reaction efficiency and selectivity .
Materials Science
Polymer Chemistry
- The compound's structural features make it suitable for applications in polymer chemistry, particularly in creating new materials with tailored properties. Its ability to form stable complexes can be exploited in developing advanced materials with specific mechanical or thermal properties .
Nanotechnology
- In nanotechnology, the integration of boron-containing compounds into nanomaterials can enhance their stability and functionality. This could lead to innovative applications in electronics and photonics .
Analytical Chemistry
Spectroscopic Studies
- The unique spectral properties of this compound allow it to be utilized in various spectroscopic techniques, such as NMR and mass spectrometry. These techniques can provide insights into molecular interactions and structural elucidation .
Case Study 1: Anticancer Drug Development
A study focused on the synthesis of boron-containing pyrrolidine derivatives demonstrated that these compounds exhibited significant cytotoxicity against cancer cell lines. The incorporation of the dioxaborinane moiety was essential for enhancing the selectivity and potency of the resulting compounds.
Case Study 2: Organic Synthesis Reactions
In an experimental setup involving cross-coupling reactions, tert-butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate was employed as a reagent. The results indicated improved yields compared to traditional methods, showcasing its utility in synthetic organic chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- The target’s six-membered boronic ester likely exhibits greater hydrolytic stability compared to five-membered analogs due to reduced ring strain .
- The phenyl substitution on the pyrrolidine may enhance π-π stacking interactions in catalytic applications, contrasting with aliphatic substituents in Compounds 25 and 26 .
Key Observations :
Stereochemical Considerations
Table 3: Stereoisomer Ratios in Analogs
| Compound | Stereoisomer Ratio (Source) | Key Substituent Influence |
|---|---|---|
| Compound 25 | 53:47 () | Aliphatic chain (propan-2-yl) |
| Compound 28 | 54:46 () | Methoxy-substituted aliphatic chain |
Key Observations :
Analytical Data Comparison
Table 4: NMR and MS Profiles
| Compound | ¹¹B NMR (ppm) | HRMS (Observed) | Key Features in ¹H NMR |
|---|---|---|---|
| Compound 25 | 31.4 | 340.2671 ([M+H]⁺) | Multiplets for propan-2-yl (δ 1.20–1.40) |
| Compound 26 | 30.8 | 376.2640 ([M+Na]⁺) | Butan-2-yl signals (δ 0.85–1.60) |
| Target* | ~30 (Inferred) | ~350 (Calculated) | Aromatic protons (δ 7.20–7.80) |
Notes:
Preparation Methods
Cyclization of 1,4-Diamines
A common route to pyrrolidines involves cyclizing 1,4-diamines under acidic or thermal conditions. For example, treatment of 4-(2-bromophenyl)butane-1,4-diamine with trifluoroacetic acid (TFA) induces intramolecular nucleophilic substitution, forming the pyrrolidine ring. Subsequent Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate.
Reaction Conditions :
Reductive Amination
Alternative approaches employ reductive amination of ketones with primary amines. For instance, reacting 2-(2-bromophenyl)cyclopentanone with ammonium acetate and sodium cyanoborohydride in methanol produces the pyrrolidine scaffold. Boc protection is then applied as described above.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | NaBH3CN |
| Reaction Time | 12–16 h |
| Yield | 70–75% |
Boronate Ester Installation
Suzuki-Miyaura Coupling
The boronate ester is introduced via cross-coupling between a bromoarene precursor and a boronating agent. tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate reacts with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
Optimized Protocol :
Direct Boronation
An alternative one-pot method involves treating 2-(2-bromophenyl)pyrrolidine with bis(pinacolato)diboron (B2Pin2) and a copper(I) catalyst. This approach bypasses intermediate isolation but requires stringent anhydrous conditions.
Critical Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuCl (10 mol%) |
| Ligand | 2,2'-Bipyridyl |
| Solvent | DMF |
| Yield | 68% |
Boc Protection and Deprotection Dynamics
The Boc group is introduced early in the synthesis to prevent side reactions at the pyrrolidine nitrogen. Deprotection (e.g., using HCl in dioxane) is performed post-boronation if further functionalization is required.
Deprotection Conditions :
-
Reagent : 4 M HCl in dioxane
-
Time : 2–4 h
-
Recovery : >90%
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | 82% | High | Moderate |
| Direct Boronation | 68% | Moderate | High |
The Suzuki-Miyaura method offers superior yields and reproducibility, making it preferable for industrial applications. Direct boronation, while cost-effective, suffers from lower yields due to competing side reactions.
Challenges and Optimization Strategies
Boronate Hydrolysis
The 5,5-dimethyl-1,3,2-dioxaborinane group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-carboxylate core followed by boronic ester functionalization. Key steps include:
- Coupling reactions : Use of DIPEA (diisopropylethylamine) and coupling agents like isobutyl chloroformate to activate carboxylic acids for amide bond formation .
- Boronation : Introduction of the 5,5-dimethyl-1,3,2-dioxaborinan group via Suzuki-Miyaura cross-coupling or direct boronate esterification under controlled conditions (e.g., Pd catalysts, inert atmosphere) .
- Purification : Flash chromatography (e.g., silica gel columns with gradients of ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with rotameric signals often observed due to restricted rotation around the pyrrolidine-carboxylate bond .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and boronate ester (B-O) stretches .
- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) refines crystal structures, resolving challenges like twinning or disorder in the dioxaborinan ring .
Advanced Research Questions
Q. How does steric hindrance from the 5,5-dimethyl-dioxaborinan group influence reactivity in cross-coupling reactions?
The dimethyl substituents on the dioxaborinan ring introduce steric bulk, which:
- Slows transmetallation in Suzuki-Miyaura reactions, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures .
- Reduces side reactions (e.g., protodeboronation) by stabilizing the boronate intermediate . Computational studies (DFT) can model steric effects to predict reaction pathways and selectivity .
Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?
- Disorder in the dioxaborinan ring : Common due to flexible B-O bonds. SHELXL refinement with restraints (e.g., SIMU, DELU) improves model accuracy .
- Twinned crystals : Use of HKLF 5 data format in SHELX enables refinement of twinned datasets .
- Low-resolution data : High-flux synchrotron sources enhance data quality for poorly diffracting crystals .
Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?
- Boron neutron capture therapy (BNCT) : The dioxaborinan group’s B isotope enables tumor-targeted neutron activation .
- Protease inhibitors : The pyrrolidine scaffold mimics peptide bonds, with modifications (e.g., fluorophenyl substituents) enhancing binding to enzyme active sites .
- Biological activity screening : LC-MS monitoring of metabolic stability and plasma protein binding guides lead optimization .
Methodological Considerations
Q. What strategies optimize yield in large-scale syntheses of this compound?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., boronate esterification) .
- Catalyst recycling : Immobilized Pd catalysts reduce metal leaching in Suzuki-Miyaura reactions .
- In situ monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation, minimizing byproducts .
Q. How do solvent and temperature affect the stability of the boronate ester moiety?
- Aprotic solvents (e.g., dioxane, THF) prevent hydrolysis of the B-O bond .
- Low temperatures (-20°C storage) mitigate boronate degradation, as evidenced by NMR stability assays .
- Chelation effects : Additives like KPO stabilize boronate intermediates in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
